molecular formula C15H13ClN2O B370750 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole CAS No. 537009-34-0

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole

Cat. No. B370750
CAS RN: 537009-34-0
M. Wt: 272.73g/mol
InChI Key: ABJYYBOWTGCYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole, also known as Clomazone, is a herbicide that is widely used in agriculture. It belongs to the family of benzimidazole herbicides and is known for its broad-spectrum activity against a variety of weeds. Clomazone is used to control weeds in crops such as soybean, cotton, and peanuts.

Mechanism of Action

Target of Action

The primary targets of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole are fungal cells . This compound has been shown to exhibit broad-spectrum antifungal activity .

Mode of Action

The compound interacts with its targets by increasing the membrane permeability of fungal cells . This interaction disrupts the normal functioning of the cells, leading to their eventual death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of fungal cells by increasing their membrane permeability . This disruption can affect various cellular processes and pathways, leading to cell death .

Pharmacokinetics

It has been suggested that the compound exhibits an improved pharmacokinetics profile compared to standard antifungal agents like ketoconazole . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of the action of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is the death of fungal cells . By increasing the membrane permeability of these cells, the compound disrupts their normal functioning, leading to cell death .

Action Environment

The efficacy and stability of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the compound’s action . Additionally, the pH and temperature of the environment can also impact the compound’s stability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole.

Advantages and Limitations for Lab Experiments

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is a valuable tool for researchers studying the molecular mechanisms of herbicide action. However, 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole has some limitations in laboratory experiments. For example, it can be difficult to obtain pure 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole due to its low solubility in water. In addition, 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole can be phytotoxic to some plant species, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole. One area of research is the development of new formulations of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole that are more effective and environmentally friendly. Another area of research is the study of the long-term effects of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole on the soil microbiome and ecosystem. Finally, the development of new herbicides with different modes of action could help to reduce the reliance on 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole and other benzimidazole herbicides in agriculture.
Conclusion:
In conclusion, 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is an important herbicide that is widely used in agriculture. It has a broad-spectrum activity against a variety of weeds and is known for its pre-emergent activity. 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole works by inhibiting the biosynthesis of chlorophyll in the weeds. It has minimal toxicity to mammals and birds but can be toxic to aquatic organisms. 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is a valuable tool for researchers studying the molecular mechanisms of herbicide action. However, it has some limitations in laboratory experiments. There are several future directions for research on 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole, including the development of new formulations and the study of long-term effects on the ecosystem.

Synthesis Methods

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is synthesized by the reaction of 2-chloro-1-methylbenzimidazole with sodium hydroxide and 4-chlorophenyl chloromethyl ether. The reaction takes place in the presence of a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole in its pure form.

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole has been extensively studied for its herbicidal properties. It is used to control a wide range of weeds, including broadleaf and grassy weeds. 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is known for its pre-emergent activity, which means that it is applied to the soil before the weed seeds germinate. This allows 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole to control the weeds before they emerge from the soil.

properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-18-14-5-3-2-4-13(14)17-15(18)10-19-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJYYBOWTGCYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole

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